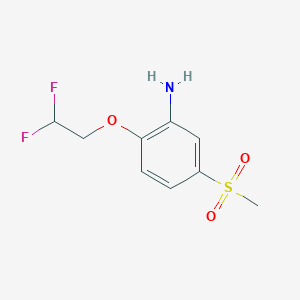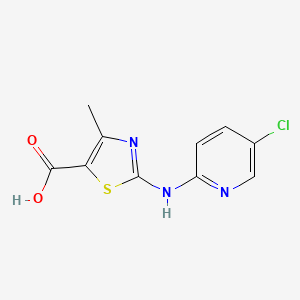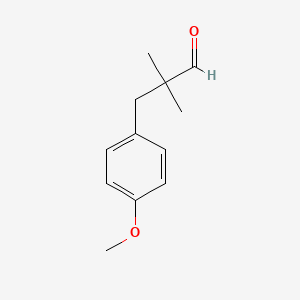
Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl-
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- is C12H16O2 . Its molecular weight is 192.254 . The exact mass is 192.115036 .Physical And Chemical Properties Analysis
Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- has a density of 1.0±0.1 g/cm3 . It has a boiling point of 274.8±15.0 °C at 760 mmHg . The flash point is 108.6±13.9 °C . The LogP value is 2.65 , and the vapour pressure is 0.0±0.6 mmHg at 25°C . The index of refraction is 1.497 .Applications De Recherche Scientifique
Catalytic Processes
The methoxycarbonylation of phenylethyne catalyzed by palladium complexes, involving 1,2-bis(ditertbutylphosphinomethyl)benzene, demonstrates a unique formation of unsaturated esters, specifically methyl cinnamate, with high activity and regioselectivity. This process highlights the potential of benzenepropanal derivatives in catalytic applications, enabling efficient production of valuable chemical compounds through selective reactions (Magro et al., 2010).
Electrochemical Oxidation
In the context of electrochemical oxidation, the use of solvents like isopropanol has shown favorable results for the oxidation of p-xylene to produce compounds such as 1,4-bis(methoxymethyl)benzene. This finding suggests that benzenepropanal derivatives could play a role in enhancing electrochemical processes, potentially leading to improved methods for producing chemically significant molecules (Zhang et al., 2009).
Organic Semiconductor Applications
The synthesis of 2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide illustrates its utility as a strong n-type dopant for organic semiconductors, particularly fullerene C(60). This application underscores the relevance of benzenepropanal derivatives in the development of high-performance materials for organic electronics, with potential implications for device efficiency and stability (Wei et al., 2012).
Photoluminescent Materials
The creation of photoluminescent compounds, such as 1,4-bis-(α-cyano-4-methoxystyryl)benzenes, from benzenepropanal derivatives highlights their application in the field of materials science. These compounds exhibit significant photoluminescence, making them candidates for use in optical and electronic devices where light emission is key (Lowe & Weder, 2002).
Pyrolysis and Radical Formation
The pyrolysis of methoxy substituted α-O-4 dimeric phenolic compounds, including benzenepropanal derivatives, provides insights into the mechanisms of lignin pyrolysis. This research contributes to a better understanding of the thermal decomposition processes of complex organic polymers, which is crucial for developing sustainable biofuel production methods (Kim, Bai, & Brown, 2014).
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-2,2-dimethylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,9-13)8-10-4-6-11(14-3)7-5-10/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPGUANHDPOQTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




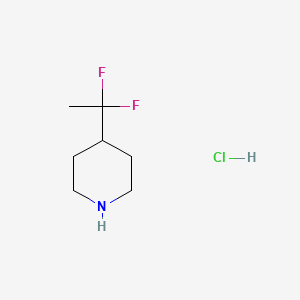
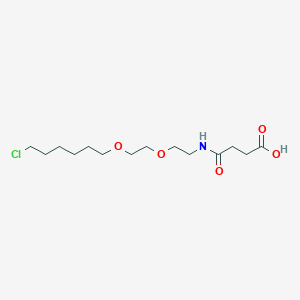
![1-{2-cyclobutyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1530629.png)
![3-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1530630.png)
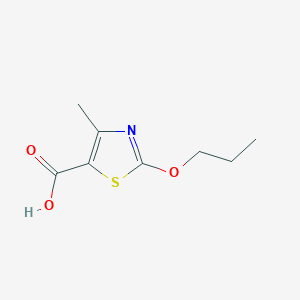
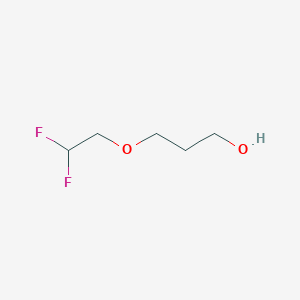
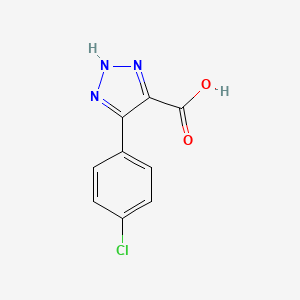
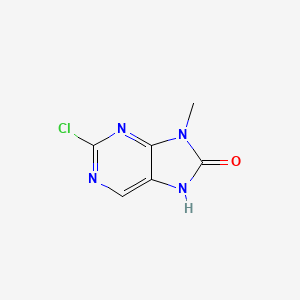
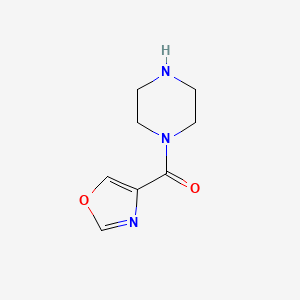
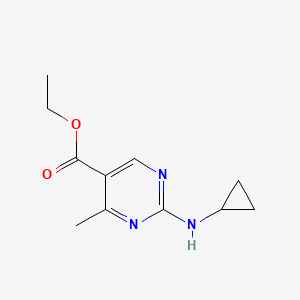
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B1530640.png)
